molecular formula C9H10BrClO B14040099 1-(4-Bromo-3-chlorophenyl)propan-1-OL

1-(4-Bromo-3-chlorophenyl)propan-1-OL

Cat. No.: B14040099
M. Wt: 249.53 g/mol
InChI Key: CSPSXLGHQFPKPS-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-chlorophenyl)propan-1-OL is an organic compound with the molecular formula C9H10BrClO. It is a halogenated phenylpropanol derivative, characterized by the presence of both bromine and chlorine atoms on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Bromo-3-chlorophenyl)propan-1-OL can be synthesized through several methods. One common approach involves the reduction of 1-(4-Bromo-3-chlorophenyl)propan-1-one using a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like ethanol. The reaction is typically carried out at room temperature and yields the desired alcohol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agents and solvents may vary based on cost, availability, and environmental considerations. The process may also include purification steps such as recrystallization or distillation to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-chlorophenyl)propan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Bromo-3-chlorophenyl)propan-1-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-chlorophenyl)propan-1-OL depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The presence of halogen atoms on the phenyl ring can enhance its binding affinity to certain molecular targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)propan-1-OL: Lacks the bromine atom, which may affect its reactivity and biological activity.

    1-(4-Bromo-3-chlorophenyl)propan-1-one: The ketone analog of the compound, differing in its oxidation state.

    1-(4-Bromo-3-chlorophenyl)propane: The fully reduced form, lacking the hydroxyl group

Uniqueness

1-(4-Bromo-3-chlorophenyl)propan-1-OL is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological properties. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .

Properties

Molecular Formula

C9H10BrClO

Molecular Weight

249.53 g/mol

IUPAC Name

1-(4-bromo-3-chlorophenyl)propan-1-ol

InChI

InChI=1S/C9H10BrClO/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5,9,12H,2H2,1H3

InChI Key

CSPSXLGHQFPKPS-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=C(C=C1)Br)Cl)O

Origin of Product

United States

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